molecular formula C13H13N3O3S B10843216 4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide

4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide

Katalognummer B10843216
Molekulargewicht: 291.33 g/mol
InChI-Schlüssel: IPDZIIYOQAEWIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-methoxyphenyl)diazenyl)benzenesulfonamide is an organic compound that belongs to the class of azobenzenesulfonamides. It is characterized by the presence of a diazenyl group (-N=N-) linking a methoxyphenyl group and a benzenesulfonamide group. This compound is known for its vibrant color and is often used in dye chemistry due to its chromophoric properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)diazenyl)benzenesulfonamide typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with benzenesulfonamide. The process can be summarized as follows:

    Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with benzenesulfonamide in an alkaline medium (usually sodium hydroxide, NaOH) to form the desired azobenzenesulfonamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over temperature and reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-methoxyphenyl)diazenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The azo group (-N=N-) can be reduced to form the corresponding hydrazo compound.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Reduction: The major product is the corresponding hydrazo compound.

    Oxidation: The major products are sulfonic acids or other oxidized derivatives.

    Substitution: The major products are substituted derivatives of the original compound, such as nitro or bromo derivatives.

Wissenschaftliche Forschungsanwendungen

4-((4-methoxyphenyl)diazenyl)benzenesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((4-methoxyphenyl)diazenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s diazenyl group plays a crucial role in its binding affinity and inhibitory activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((4-methoxyphenyl)diazenyl)benzenesulfonic acid
  • 4-((4-methoxyphenyl)diazenyl)benzenesulfonyl chloride
  • 4-((4-methoxyphenyl)diazenyl)benzenesulfonamide derivatives

Uniqueness

This compound is unique due to its specific combination of a diazenyl group and a benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to act as a carbonic anhydrase inhibitor and its vibrant color make it valuable in both scientific research and industrial applications.

Eigenschaften

Molekularformel

C13H13N3O3S

Molekulargewicht

291.33 g/mol

IUPAC-Name

4-[(4-methoxyphenyl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C13H13N3O3S/c1-19-12-6-2-10(3-7-12)15-16-11-4-8-13(9-5-11)20(14,17)18/h2-9H,1H3,(H2,14,17,18)

InChI-Schlüssel

IPDZIIYOQAEWIC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.